2-(Dimethoxymethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethoxymethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-12(15-2)11-8-7-9-5-3-4-6-10(9)13-11/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOWBXKPBQKCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 2 Dimethoxymethyl Quinoline
Reactions of the Quinoline (B57606) Nucleus
The presence of the electron-withdrawing nitrogen atom in the quinoline ring system deactivates the nucleus towards electrophilic attack and activates it towards nucleophilic attack, particularly at the C2 and C4 positions. The dimethoxymethyl group at the C2 position can influence the regioselectivity and rate of these reactions through steric and electronic effects.
General Functionalization Reactions
The functionalization of the quinoline core in derivatives like 2-(dimethoxymethyl)quinoline can be achieved through various methods, with C-H activation being a prominent strategy in modern organic synthesis. mdpi.com This approach allows for the direct introduction of functional groups at various positions of the quinoline ring, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates.
Transition metal catalysis is frequently employed for the regioselective C-H functionalization of quinolines. The choice of catalyst and directing group can control the position of functionalization. For instance, palladium, rhodium, and iridium catalysts have been utilized for the C-H arylation, alkenylation, and alkylation of the quinoline nucleus. mdpi.com The nitrogen atom of the quinoline ring can itself act as a directing group, often favoring functionalization at the C8 position. However, the introduction of other directing groups can steer the reaction to other positions.
While specific studies on the C-H functionalization of this compound are not extensively documented, the general principles of quinoline chemistry suggest that this substrate would be amenable to such transformations. The electronic properties of the dimethoxymethyl group, being a weak electron-donating group by resonance, might have a modest influence on the reactivity of the quinoline ring towards electrophilic C-H activation reagents.
Nucleophilic Dearomatization Reactions
Nucleophilic dearomatization reactions are powerful tools for the synthesis of partially or fully saturated nitrogen heterocycles from aromatic precursors like quinoline. researchgate.net These reactions disrupt the aromaticity of the quinoline ring, leading to the formation of three-dimensional structures that are of significant interest in medicinal chemistry. researchgate.net The dearomatization of quinolines can be achieved through various strategies, including reduction with hydrides, addition of organometallic reagents, and cycloaddition reactions.
The inherent low reactivity of the aromatic quinoline core towards nucleophilic attack means that activation is often required. researchgate.net This can be achieved by N-alkylation or N-acylation, which increases the electrophilicity of the quinoline ring. Transition metal catalysis has also emerged as a key strategy to facilitate the nucleophilic dearomatization of quinolines under mild conditions. nsf.gov
The presence of substituents on the quinoline ring can influence the regioselectivity of nucleophilic attack. While the influence of a dimethoxymethyl group at the C2 position on the dearomatization of the quinoline nucleus has not been specifically detailed in the literature, it is expected to sterically hinder nucleophilic attack at the C2 position. However, dearomatization at other positions, such as C4, would still be a viable reaction pathway.
Reactivity at Specific Positions (e.g., C2, C3)
The reactivity of the quinoline ring is highly position-dependent. The C2 and C4 positions are electron-deficient and are the primary sites for nucleophilic attack. The C3 position, on the other hand, is less reactive towards nucleophiles but can be functionalized through other means, such as electrophilic substitution on an activated ring or through directed C-H activation. nih.gov
Reactivity at C3: The C3 position of quinoline can be functionalized through various methods. For instance, electrophilic cyclization of N-(2-alkynyl)anilines can lead to 3-functionalized quinolines. Additionally, transition metal-catalyzed C-H functionalization directed by a group at the C2 position can be a viable strategy. While no specific examples are reported for this compound, it is plausible that the dimethoxymethyl group could influence the regioselectivity of such reactions.
Reactions Involving the Dimethoxymethyl Functional Group
The dimethoxymethyl group is a stable acetal (B89532) that primarily serves as a protecting group for an aldehyde. Its reactivity is centered around its conversion back to the formyl group.
Acetal Chemistry and Hydrolysis
Acetals, such as the dimethoxymethyl group in this compound, are generally stable to basic and neutral conditions. However, they are susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. The hydrolysis of the dimethoxymethyl group in this compound would yield 2-formylquinoline and two equivalents of methanol.
The ease of hydrolysis can depend on the specific acidic conditions employed. Mild protic acids or Lewis acids can be used to effect this transformation. For example, a mixture of an acid in water or a wet organic solvent is typically sufficient to deprotect the acetal.
| Reaction | Reagents | Product |
| Acetal Hydrolysis | H₃O⁺ | 2-Formylquinoline |
This table illustrates the general principle of acetal hydrolysis as it would apply to this compound.
Potential as a Formyl Group Precursor
The primary synthetic utility of the this compound is to serve as a stable precursor to 2-formylquinoline. 2-Formylquinoline is a versatile intermediate in organic synthesis, and its aldehyde functionality can undergo a wide range of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as aldol condensations, Wittig reactions, and Grignard additions.
The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines from acetanilides. This highlights the importance of the formyl group in the functionalization of the quinoline nucleus. By using this compound, the reactive formyl group can be masked while other transformations are carried out on the quinoline ring. Subsequent deprotection via hydrolysis then reveals the aldehyde for further synthetic manipulations.
| Precursor | Transformation | Product | Synthetic Utility of Product |
| This compound | Hydrolysis | 2-Formylquinoline | Intermediate for further functionalization |
This table demonstrates the role of this compound as a precursor to 2-formylquinoline and the subsequent synthetic potential.
Derivatization and Further Synthetic Modifications
The synthetic utility of this compound is largely centered on the strategic unmasking of the aldehyde group at the 2-position of the quinoline ring. This transformation is typically achieved through acidic hydrolysis of the dimethyl acetal. The resulting quinoline-2-carbaldehyde is a key intermediate that opens up a vast landscape of chemical transformations for the synthesis of diverse quinoline-based scaffolds.
Hydrolysis to Quinoline-2-carbaldehyde
The cornerstone of derivatizing this compound is its conversion to quinoline-2-carbaldehyde. This is generally accomplished by treatment with an acid in an aqueous medium. The reaction proceeds through the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent attack by water and loss of a second molecule of methanol yields the desired aldehyde. This straightforward hydrolysis provides a high-yielding and efficient route to a crucial building block for further synthesis.
Condensation Reactions
Quinoline-2-carbaldehyde, readily prepared from this compound, is a versatile substrate for various condensation reactions, leading to the formation of new C=C and C=N bonds.
Wittig Reaction: The Wittig reaction provides a classic and reliable method for the synthesis of 2-vinylquinolines from quinoline-2-carbaldehyde. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide, typically generated from a phosphonium salt and a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the corresponding alkene and triphenylphosphine oxide. organic-chemistry.orgmasterorganicchemistry.com This methodology allows for the introduction of a vinyl group at the 2-position of the quinoline ring, a structural motif present in various biologically active molecules. nih.gov
Schiff Base Formation: The reaction of quinoline-2-carbaldehyde with primary amines readily affords Schiff bases, also known as imines. nih.govmdpi.comekb.egunipi.itresearchgate.net This condensation reaction is typically carried out by heating the reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. The resulting Schiff bases are valuable intermediates in their own right and can be further modified, for example, through reduction to secondary amines or used as ligands in coordination chemistry. nih.govekb.eg
The following table summarizes representative examples of condensation reactions starting from quinoline-2-carbaldehyde.
| Reactant | Reagent/Conditions | Product | Reference |
| Quinoline-2-carbaldehyde | Triphenylphosphonium ylide | 2-Vinylquinoline | researchgate.net |
| Quinoline-2-carbaldehyde | Primary amine | Schiff Base (Imine) | nih.govekb.eg |
Synthesis of Fused Heterocycles
Quinoline-2-carbaldehyde, derived from this compound, is a key precursor for the construction of fused heterocyclic systems containing the quinoline moiety. These annulation reactions often exploit the reactivity of the aldehyde group in concert with other functional groups on the reaction partner.
One notable example is the use of quinoline-2-carbaldehyde in multicomponent reactions to build complex molecular architectures. For instance, it can participate in reactions like the Pfitzinger or Friedländer synthesis under modified conditions to afford polycyclic aromatic compounds. nih.govjptcp.comiipseries.org These reactions typically involve the condensation of the aldehyde with a compound containing an active methylene group and an amino group, leading to the formation of a new fused ring.
The following table provides an overview of the types of fused heterocycles that can be synthesized from quinoline-2-carbaldehyde.
| Reaction Type | Reactants with Quinoline-2-carbaldehyde | Fused Heterocycle |
| Modified Friedländer Synthesis | Active methylene compound and amine | Polycyclic quinoline derivatives |
| Multicomponent Reactions | Various nucleophiles and electrophiles | Diverse fused heterocyclic systems |
Applications in Advanced Organic Synthesis and Materials Science
2-(Dimethoxymethyl)quinoline as a Key Synthetic Building Block
The utility of this compound in organic synthesis is primarily derived from its role as a precursor to quinoline-2-carbaldehyde. The acetal (B89532) is generally stable under neutral or basic conditions but can be easily hydrolyzed under acidic conditions to liberate the aldehyde, which then participates in a wide range of chemical transformations.
Precursor for the Construction of Complex Heterocyclic Systems
This compound is instrumental in synthesizing more complex, fused heterocyclic systems. By deprotecting the acetal to form quinoline-2-carbaldehyde, chemists can engage this reactive aldehyde in cyclization and condensation reactions. For instance, quinoline-2-carbaldehyde can react with various nucleophiles to build new rings onto the quinoline (B57606) framework. ambeed.comsigmaaldrich.com This strategy has been employed to create fused quinoline systems like tetrazolo[1,5-a]quinolines. In one reported synthesis, 2-chloroquinoline-3-carbaldehyde (B1585622) reacts with azidotrimethylsilane (B126382) to first form a tetrazole ring, and subsequent reaction at the aldehyde can yield a dimethoxymethyl-substituted tetrazolo[1,5-a]quinoline. nih.gov This highlights the aldehyde's role (and by extension, its protected precursor) as a critical functional handle for annulation strategies leading to novel polycyclic aromatic systems. nih.gov
The reactivity of the aldehyde derived from this compound is central to forming these elaborate structures, which are of significant interest in medicinal chemistry and materials science. nih.govthesciencein.org
Utility in Multi-component Reaction Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. iicbe.orgrsc.orgbeilstein-journals.org Aldehydes are frequent participants in MCRs, and quinoline-2-carbaldehyde (derived from its dimethoxymethyl acetal) is no exception.
It can be used in reactions like the Povarov reaction or imino Diels-Alder reactions to generate complex, substituted tetrahydroquinolines. rsc.orgnih.gov For example, a three-component reaction involving an aniline, an aldehyde (like quinoline-2-carbaldehyde), and an activated alkene can rapidly construct poly-substituted quinoline frameworks. nih.govnsf.gov The ability to generate molecular diversity quickly makes MCRs involving this building block a powerful tool in the synthesis of libraries of compounds for drug discovery. rsc.org
Table 1: Examples of Multi-component Reactions Involving Quinoline Aldehydes
| Reaction Type | Reactants | Product Class | Catalyst/Conditions | Ref |
|---|---|---|---|---|
| Deaminative Coupling | Anilines, Aldehydes, Allylamines | 2,3-Disubstituted Quinolines | Ru-H Complex | nsf.gov |
| Imino Diels-Alder | Aniline, Quinoline-2-carbaldehyde, Alkene | 2-Arylquinolines | BiCl₃ | nih.gov |
| Annulation | Alkyne, Amine, Aldehyde | 2,3-Disubstituted Quinolines | Zinc(II) Triflate | nih.gov |
Applications in Stereoselective Synthesis
The aldehyde functionality of deprotected this compound is a prochiral center, making it a valuable substrate for stereoselective synthesis, where the three-dimensional arrangement of atoms is controlled. Nucleophilic additions to the carbonyl group can generate chiral secondary alcohols. By using chiral catalysts or reagents, it is possible to favor the formation of one enantiomer over the other.
For instance, indium-mediated Barbier-type allylation of quinoline aldehydes followed by intramolecular lactonization has been used to create quinoline-tethered γ-lactones with high diastereoselectivity. dntb.gov.ua Such methodologies are crucial for the synthesis of biologically active molecules where specific stereochemistry is often essential for therapeutic efficacy. researchgate.net
Catalytic Applications
The nitrogen atom in the quinoline ring and the adjacent functional group derived from the dimethoxymethyl moiety provide ideal coordination sites for metal ions. This has led to the investigation of this compound derivatives as ligands in catalysis.
Investigation of this compound or its Derivatives as Catalysts or Ligands
Derivatives of this compound, particularly those elaborated into multidentate structures, serve as effective ligands for transition metals in homogeneous catalysis. researchgate.net The quinoline nitrogen can act as a robust coordinating atom. For example, imine-type ligands can be readily prepared by condensing quinoline-2-carbaldehyde with various primary amines. sigmaaldrich.com These Schiff base ligands can then coordinate with metals like copper, ruthenium, or zinc. acs.orgnih.govresearchgate.net
Copper(II) complexes featuring quinoline-based ligands have been shown to be efficient catalysts for photoredox atom transfer radical addition (ATRA) reactions. rsc.orgresearchgate.net Similarly, aluminum and zinc complexes supported by quinoline-based ligands are active catalysts for the ring-opening polymerization of lactones such as ε-caprolactone and rac-lactide. acs.org Furthermore, quinoline derivatives can form complexes with platinum and antimony, creating multimetallic systems with unique electronic and redox properties. nih.gov The ability to tune the electronic and steric properties of the ligand by modifying the quinoline backbone allows for the optimization of catalytic activity and selectivity. mdpi.com
Table 2: Catalytic Systems Employing Quinoline-Based Ligands
| Metal Center | Ligand Type | Catalytic Application | Ref |
|---|---|---|---|
| Copper(II) | Quinoline-based Schiff Base | Photoredox Atom Transfer Radical Addition (ATRA) | rsc.orgresearchgate.net |
| Aluminum/Zinc | Quinoline-based N,N,N-Chelate | Ring-Opening Polymerization (ROP) of Lactones | acs.org |
| Platinum/Antimony | Tri(8-quinolinyl)stibane | Redox-Active Multimetallic Complexes | nih.gov |
| Ruthenium(II) | Quinazoline Derivatives | Oxidation of Alcohols | researchgate.net |
Potential in Materials Science Research
The rigid, aromatic structure of the quinoline ring makes it an attractive component for advanced materials. Quinoline derivatives are investigated for their optical and electronic properties, with applications in dyes, sensors, and organic electronics.
This compound, as a precursor to quinoline-2-carbaldehyde, can be incorporated into larger molecular systems intended for materials science applications. For example, quinoline-2-carbaldehyde has been used to prepare fluorescent sensors. By reacting it with a water-soluble D-glucosamine, a sensor capable of detecting mercury ions (Hg²⁺) in water was developed. sigmaaldrich.com Additionally, quinoline derivatives are used as building blocks for polymers with interesting photoresponsive properties. mdpi.com The conjugation of the quinoline system can be extended through reactions at the 2-position, leading to materials with tailored electronic energy levels for use in organic light-emitting diodes (OLEDs) or as semiconductors.
Based on the available research, there is insufficient specific data regarding the optical properties, electronic properties, charge transfer interactions, and role in advanced material design for the chemical compound "this compound" to fully address the requested article structure.
While the broader class of quinoline derivatives has been extensively studied for various applications in materials science and organic synthesis, detailed research findings focusing solely on this compound in the specified areas of opto-electronics, charge transfer, and advanced material design are not present in the provided search results.
The compound this compound is identified by its CAS Number 51049-14-0, with a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol . However, beyond this basic identification, specific studies detailing its photophysical properties, electronic structure, or application in materials science are not available.
Research on other quinoline derivatives demonstrates the potential of this class of compounds. For instance, various substituted quinolines are known to possess interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. Studies often focus on how different functional groups attached to the quinoline core influence the electronic and optical characteristics, such as the HOMO-LUMO energy gap, absorption and emission spectra, and charge-transfer capabilities. These properties are crucial for the design of new functional materials.
However, without specific experimental or theoretical data for this compound, any discussion on its role in the requested applications would be speculative and would not adhere to the strict requirement of focusing solely on this compound. Therefore, the detailed sections on its applications in advanced organic synthesis and materials science cannot be generated at this time.
Advanced Spectroscopic and Computational Characterization of 2 Dimethoxymethyl Quinoline
Spectroscopic Analysis Methodologies
Spectroscopic analysis is fundamental to the structural elucidation of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide detailed information about the molecular framework and functional groups present.
NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. For 2-(Dimethoxymethyl)quinoline, one would expect to observe distinct signals for the protons on the quinoline (B57606) ring, the methoxy groups, and the methine proton of the dimethoxymethyl group. The chemical shifts (δ) and coupling constants (J) would be characteristic of their specific electronic environments and spatial relationships.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not available | N/A | N/A | Quinoline Protons |
| Data not available | N/A | N/A | CH(OCH₃)₂ |
| Data not available | N/A | N/A | OCH₃ |
| Note: This table is a template and does not contain experimental data. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | Quinoline Carbons |
| Data not available | CH(OCH₃)₂ |
| Data not available | OCH₃ |
| Note: This table is a template and does not contain experimental data. |
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups and molecular vibrations within a molecule.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum would show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds present in this compound.
Table 3: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | C=C and C=N ring stretching |
| Data not available | C-O stretching (acetal) |
| Note: This table is a template and does not contain experimental data. |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the quinoline ring system.
Table 4: Hypothetical Raman Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | Aromatic ring breathing modes |
| Data not available | C-H bending modes |
| Note: This table is a template and does not contain experimental data. |
Vibrational Spectroscopy
Vibrational Assignment Studies
Generally, the infrared (IR) and Raman spectra of quinoline derivatives are characterized by several key vibrational regions:
C-H stretching vibrations: Aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region. For the dimethoxymethyl group, aliphatic C-H stretching vibrations would be expected in the 3000-2850 cm⁻¹ range.
Ring stretching vibrations: The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands between 1650 cm⁻¹ and 1400 cm⁻¹.
C-H in-plane bending vibrations: These modes for the aromatic ring are found in the 1300-1000 cm⁻¹ region.
C-O stretching vibrations: The acetal (B89532) group is characterized by strong C-O stretching bands, typically appearing in the 1200-1000 cm⁻¹ range.
Ring breathing and deformation modes: Vibrations involving the entire quinoline ring structure occur at lower frequencies.
Out-of-plane bending vibrations: C-H out-of-plane bending modes are characteristic of the substitution pattern on the aromatic rings and are typically found below 900 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies of molecules. These theoretical calculations, when compared with experimental spectra of related compounds, allow for a reliable assignment of the observed vibrational bands. For instance, studies on similar molecules like 2-chloroquinoline-3-carboxaldehyde have shown good agreement between experimental and DFT-calculated frequencies after applying a scaling factor. nih.gov
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands expected. |
| Aliphatic C-H Stretch | 3000 - 2850 | From the dimethoxymethyl group. |
| Quinoline Ring C=C/C=N Stretch | 1650 - 1400 | A series of characteristic sharp bands. |
| C-H In-plane Bend | 1300 - 1000 | Bending of aromatic hydrogens. |
| C-O Stretch (Acetal) | 1200 - 1000 | Strong intensity bands are characteristic. |
| C-H Out-of-plane Bend | < 900 | Sensitive to the substitution pattern. |
Applications of Two-Dimensional Correlation Spectroscopy (2D-COS)
Specific applications of two-dimensional correlation spectroscopy (2D-COS) for the analysis of this compound have not been reported in the available literature. However, 2D-COS is a powerful technique used to study changes in vibrational spectra under an external perturbation (e.g., temperature, pressure, concentration). It can be used to enhance spectral resolution, identify bands that are correlated, and determine the sequence of spectral changes.
For a compound like this compound, 2D-COS could theoretically be applied to:
Study intermolecular interactions: By monitoring the vibrational spectra as a function of concentration in a solvent, 2D-COS could reveal information about solute-solvent and solute-solute interactions.
Analyze conformational changes: If the dimethoxymethyl group has rotational freedom, temperature-dependent 2D-COS could be used to study conformational equilibria.
Monitor chemical reactions: If the acetal group undergoes hydrolysis, 2D-COS could be used to follow the reaction kinetics by correlating the disappearance of reactant bands with the appearance of product bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Optical Properties
The electronic absorption spectrum of this compound is expected to be similar to that of other 2-substituted quinolines, characterized by transitions within the aromatic system. Quinoline itself exhibits absorption bands corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents.
For quinoline derivatives, typical absorption maxima are observed in the UV region. The presence of an alkoxy-type substituent at the 2-position, such as the dimethoxymethyl group, is likely to cause a slight shift in the absorption bands compared to the parent quinoline molecule. Studies on other quinoline derivatives have shown that modifications to the quinoline structure can lead to a bathochromic (red) shift in the absorption maxima. mdpi.com
The optical properties of quinoline derivatives are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). The molar absorptivity, which is a measure of how strongly a chemical species absorbs light at a given wavelength, is an important parameter in this context.
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Transition Type | Expected Wavelength Range (nm) | Solvent Effects |
| π → π* | 270 - 350 | The position of the absorption maxima can be influenced by solvent polarity. |
Photoluminescence Studies
While specific photoluminescence data for this compound is not available, quinoline and its derivatives are known to be fluorescent. The emission properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent environment.
The introduction of substituents can significantly affect the fluorescence quantum yield and the emission wavelength. For example, some quinoline derivatives exhibit intense blue photoluminescence. researchgate.net The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many quinoline derivatives, the quantum yields have been found to be moderate to high, making them suitable for applications as fluorophores.
Photoluminescence studies on related compounds, such as methoxy-substituted quinolines, have shown that the emission spectra can be sensitive to solvent polarity, often exhibiting a red shift with increasing solvent polarity. researchgate.net This solvatochromic effect is indicative of a change in the dipole moment of the molecule upon excitation.
Mass Spectrometry (MS)
The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak (M⁺˙) would correspond to the exact mass of the molecule.
The fragmentation of quinoline derivatives in a mass spectrometer is influenced by the substituents on the quinoline ring. For this compound, characteristic fragmentation pathways would likely involve the dimethoxymethyl group. Common fragmentation processes for acetals include the loss of an alkoxy group (·OCH₃) or the cleavage of the C-C bond between the quinoline ring and the acetal carbon.
Key expected fragments would include:
[M - OCH₃]⁺: Loss of a methoxy radical.
[M - CH(OCH₃)₂]⁺: Cleavage of the bond to the quinoline ring.
Loss of formaldehyde (CH₂O): A common fragmentation pathway for methoxy-substituted compounds.
Loss of HCN: A characteristic fragmentation of the quinoline ring itself. mcmaster.ca
Electron ionization (EI) mass spectrometry of various 2-substituted quinoline-4-carboxylic acids has shown that the molecular ions are often the base peaks, indicating their stability under electron impact. chempap.org
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (relative to M) | Description |
| M⁺˙ | M | Molecular Ion |
| [M - 31]⁺ | M - 31 | Loss of a methoxy radical (·OCH₃) |
| [M - 75]⁺ | M - 75 | Loss of the dimethoxymethyl group (·CH(OCH₃)₂) |
| [M - 27]⁺ | M - 27 | Loss of HCN from the quinoline ring |
X-ray Diffraction (XRD) for Crystal Structure Elucidation
A single-crystal X-ray diffraction study of this compound would provide definitive information about its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. While the specific crystal structure for this compound is not available in the searched literature, studies on other quinoline derivatives provide insight into the expected structural features.
For example, a study on (E)-2-(3,4-dimethoxystyryl)quinoline revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The crystal structures of quinoline derivatives are often stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds, C-H···π, and π-π stacking interactions. researchgate.net
A search of the Cambridge Structural Database (CSD) for related structures could provide further insights into the likely crystal packing and intermolecular interactions for this compound. The conformation of the dimethoxymethyl group relative to the quinoline ring would be a key feature determined by an XRD study.
Interactive Data Table: General Crystallographic Parameters for Quinoline Derivatives
| Parameter | Typical Values | Information Provided |
| Crystal System | Monoclinic, Orthorhombic, etc. | The basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | The specific symmetry elements of the crystal. |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ | The size and shape of the unit cell. |
| Z | Number of molecules per unit cell | Density and packing information. |
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for understanding the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For this compound, theoretical studies, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer deep insights into its behavior at the atomic level. These methods complement experimental data by providing a detailed picture of the molecule's electronic structure and dynamic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for its accuracy in predicting molecular properties. DFT calculations for quinoline derivatives are typically performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G* or 6-311++G(d,p) to ensure reliable results. malariaworld.organkara.edu.trresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.orgnih.gov For this compound, this process involves calculating the molecular structure where the net forces on all atoms are negligible.
The conformational landscape of this compound is influenced by the rotational freedom of the dimethoxymethyl group attached to the C2 position of the quinoline ring. DFT calculations can identify various stable conformers and the energy barriers between them. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical calculations provide expected values that are in good agreement with crystallographic data for related quinoline structures. nih.govmdpi.com
Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline Core This table presents typical geometric parameters for the quinoline ring system based on DFT calculations of related derivatives. Actual values for this compound may vary.
| Parameter | Bond/Angle | Typical Calculated Value | Reference |
| Bond Length | C2—C3 | 1.378 Å | arabjchem.org |
| C3—C4 | 1.427 Å | arabjchem.org | |
| C4—N7 | 1.360 Å | arabjchem.org | |
| C8—N7 | 1.319 Å | arabjchem.org | |
| Bond Angle | C2—C3—C4 | 120.5° | mdpi.com |
| C3—C4—N7 | 122.1° | mdpi.com | |
| C4—N7—C8 | 117.5° | mdpi.com |
Electronic Structure Analysis (HOMO, LUMO, Energy Gap)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. arabjchem.orgnepjol.info A smaller energy gap suggests higher reactivity and lower stability. nepjol.info
DFT calculations are highly effective for determining the energies of these orbitals. scirp.org For quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the bicyclic ring system, while the LUMO is distributed across the π-conjugated system. The introduction of the dimethoxymethyl group at the C2 position is expected to influence the energy and distribution of these orbitals.
Table 2: Representative Frontier Orbital Energies and Energy Gaps for Quinoline Derivatives This table shows typical HOMO-LUMO values calculated for various quinoline compounds using DFT methods. These values provide an estimate of the electronic characteristics expected for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| 8-Hydroxy-2-methylquinoline | -5.218 | -1.962 | 3.256 | arabjchem.org |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | -5.032 | -2.718 | 2.314 | arabjchem.org |
| A Quinoline-4-Ester Derivative | -6.22 | -2.07 | 4.15 | nih.govresearchgate.net |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Intermolecular interactions are crucial for understanding how molecules pack in the solid state and interact with their environment. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. iucr.orgacs.org This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Quinoline Derivatives This table illustrates the typical percentage contributions of various intermolecular contacts found in the crystal structures of related quinoline compounds.
| Intermolecular Contact | Contribution (%) in 2-(2-hydroxyphenyl)quinoline-6-sulfonamide | Contribution (%) in a Quinoline-4-carboxylate derivative |
| H···H | 28.5 | 42.3 |
| O···H / H···O | 28.6 | 34.5 |
| C···H / H···C | 29.2 | 17.6 |
| C···C | Not specified | Not specified |
| H···N / N···H | Not specified | 2.0 |
Data sourced from references iucr.orgnih.gov.
Vibrational Frequency and Spectroscopic Parameter Calculations
Theoretical vibrational analysis using DFT is a valuable technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational frequencies and their corresponding normal modes. psu.edu
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., 0.961 for B3LYP) to achieve better agreement with experimental data. nih.gov This computational approach allows for the precise assignment of spectral bands to specific molecular motions, such as C–H stretching, C=N stretching, and ring deformation modes of the quinoline core, as well as vibrations associated with the dimethoxymethyl group. malariaworld.orgyoutube.com
Table 4: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for a Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde) This table demonstrates the accuracy of DFT (B3LYP/6–311++G(d,p)) in predicting vibrational spectra for a related quinoline molecule.
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| C-H stretch (aldehyde) | 2862 | 2843 |
| C=O stretch (aldehyde) | 1695 | 1690 |
| C=C stretch (ring) | 1582 | 1579 |
| C-Cl stretch | 845 | 838 |
| Ring deformation | 631 | 629 |
Data sourced from reference nih.gov.
Molecular Dynamics Simulations
While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. nih.gov This allows for the exploration of conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents or biological targets. nih.govdoi.org
For this compound, MD simulations could be employed to:
Analyze its conformational dynamics in different solvent environments.
Study its stability and interactions when bound to a biological receptor, providing insights into its potential pharmacological activity. mdpi.comnih.gov
Examine the stability of intermolecular interactions and predict properties like binding free energy. nih.gov
MD simulations on various quinoline derivatives have been successfully used to investigate their potential as enzyme inhibitors by analyzing the stability of the ligand-protein complex, identifying key interactions, and calculating binding energies. mdpi.comnih.govnih.gov
Other Quantum Chemical Methods (e.g., Hartree-Fock, QM/MM)
Beyond Density Functional Theory (DFT), other quantum chemical methods provide valuable insights into the electronic structure and properties of molecules like this compound. These methods, including Hartree-Fock (HF) theory and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), offer different balances of computational cost and accuracy for characterizing complex molecular systems.
Hartree-Fock (HF) Theory
The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org This mean-field theory treats each electron as moving in the average field created by all other electrons, providing a qualitative understanding of electronic structure. wikipedia.orglibretexts.org While it neglects electron correlation, making it less accurate for predicting absolute energies than more advanced methods, HF is crucial for calculating fundamental molecular properties. scirp.org
For quinoline derivatives, HF calculations are employed to:
Optimize Molecular Geometry: Determine the stable three-dimensional arrangement of atoms. scirp.org
Calculate Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. arabjchem.org
Determine Electronic Properties: Compute properties such as dipole moment, ionization potential, and electron affinity. libretexts.org
These calculations are typically performed using a specific basis set, such as 3-21G** or 6-31G**, which describes the atomic orbitals used in the calculation. scirp.org While specific Hartree-Fock studies on this compound are not prevalent in the literature, the application of this method to structurally similar quinolines provides a framework for its potential use. For instance, studies on other quinoline derivatives have used HF to investigate molecular properties related to their biological activity. scirp.org
Table 1: Example of Quantum Chemical Parameters Obtainable from Hartree-Fock Calculations for a Quinoline Derivative. Note: This table is illustrative and does not represent experimental data for this compound.
| Parameter | Calculated Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -689.54 | Hartree | Overall electronic energy of the molecule. |
| HOMO Energy | -7.12 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.98 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.14 | eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.51 | Debye | Measure of the overall polarity of the molecule. |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)
Hybrid QM/MM methods offer a computationally efficient approach for studying large molecular systems, such as an enzyme-substrate complex or a molecule in solution. frontiersin.orgcecam.org This approach partitions the system into two regions: a small, chemically active part (e.g., the substrate and key active site residues) that is treated with a high-level quantum mechanics method (like DFT or HF), and the larger surrounding environment (e.g., the rest of the protein or solvent) which is described using a less computationally demanding molecular mechanics force field. researchgate.netmdpi.com
The power of QM/MM lies in its ability to model chemical reactions and electronic properties within complex environments. frontiersin.orgmdpi.com For a compound like this compound, QM/MM simulations could be used to:
Investigate its binding mode and interactions within a biological target, such as an enzyme active site. nih.gov
Model enzymatic reactions involving the compound, calculating activation energies and elucidating reaction pathways. frontiersin.org
Simulate spectroscopic properties in a solvent, providing a more realistic comparison with experimental data.
QM/MM has become a standard tool in computational biochemistry for understanding enzymatic mechanisms and drug-receptor interactions. frontiersin.orgcecam.org By accurately modeling the active site quantum mechanically while including the steric and electrostatic effects of the larger environment, QM/MM provides insights that are inaccessible to purely QM or MM methods alone. mdpi.com
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis and transformation of quinoline derivatives. researchgate.net By using quantum chemical methods, researchers can map the potential energy surface of a reaction, identify transition states and intermediates, and calculate activation energies, providing a deeper understanding that complements experimental studies. frontiersin.orgresearchgate.net
The synthesis of the quinoline scaffold, for example, can be achieved through various methods, such as the Skraup or Doebner-von Miller reactions. researchgate.net Computational studies, often employing Density Functional Theory (DFT), can investigate these complex multi-step reactions. researchgate.net Such studies can:
Validate Proposed Mechanisms: By calculating the energy profile for a proposed reaction pathway, researchers can determine if it is energetically feasible. dntb.gov.ua
Identify Key Intermediates and Transition States: The geometries of short-lived intermediates and high-energy transition states, which are often difficult to observe experimentally, can be precisely calculated. frontiersin.org
Determine Rate-Limiting Steps: By comparing the activation energies for each step in a reaction, the slowest, rate-determining step can be identified.
Explain Regioselectivity and Stereoselectivity: Computational models can explain why a reaction yields a specific product isomer by comparing the activation barriers of competing pathways. mdpi.com
For instance, in the synthesis of a quinazoline derivative, a related N-heterocycle, DFT calculations at the B3LYP/6-311++G(d,p) level were used to explore the cyclocondensation mechanism. researchgate.net The study analyzed different reaction paths, calculated activation energies, and used conceptual DFT descriptors to predict the most favorable nucleophilic/electrophilic interactions, achieving good agreement with experimental results. researchgate.net Similarly, the mechanism of enzymatic oxidation of quinoline by quinoline 2-oxidoreductase has been probed using computational modeling to understand the transition state structure. dntb.gov.ua
Applying these methods to this compound could illuminate its formation, such as the acid-catalyzed reaction of 2-quinolinecarboxaldehyde with methanol. A computational model could map the protonation steps, nucleophilic attack by methanol, and subsequent formation of the acetal.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Acetal Formation Reaction. Note: This table presents hypothetical data for a plausible mechanism and is for illustrative purposes only.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Protonation of the aldehyde carbonyl oxygen. | 5.2 |
| 2 | Nucleophilic attack by the first methanol molecule. | 12.8 |
| 3 | Proton transfer to form a hydroxyl group. | 3.1 |
| 4 | Elimination of a water molecule to form a carbocation. | 18.5 |
| 5 | Nucleophilic attack by the second methanol molecule. | 2.5 |
| 6 | Deprotonation to yield the final acetal product. | 1.9 |
This type of detailed mechanistic investigation provides fundamental insights into reaction kinetics and thermodynamics, guiding the optimization of reaction conditions and the design of new synthetic routes. researchgate.net
Future Research Directions and Perspectives for 2 Dimethoxymethyl Quinoline
The compound 2-(Dimethoxymethyl)quinoline, while a seemingly simple heterocyclic molecule, stands as a versatile building block with significant untapped potential in chemical synthesis and materials science. Its future exploration is poised to benefit from contemporary advancements in synthetic methodologies, reaction discovery, and computational chemistry. The strategic location of the dimethoxymethyl group at the 2-position of the quinoline (B57606) scaffold—a privileged structure in medicinal chemistry—opens avenues for diverse functionalization and application. This article outlines key future research directions that could unlock the full potential of this compound.
Q & A
Q. What are the optimal synthetic routes for 2-(Dimethoxymethyl)quinoline, and how do classical methods compare to modern catalytic approaches?
Classical protocols like the Gould–Jacob or Friedländer reactions provide foundational routes for quinoline synthesis, often requiring harsh conditions (e.g., high temperatures or strong acids) . Modern approaches, such as transition-metal-catalyzed reactions (e.g., nickel-catalyzed C–S bond cleavage in benzothiazoles) or green chemistry protocols (e.g., ultrasound irradiation), offer improved selectivity and milder conditions . For this compound, the Pfitzinger reaction using Vilsmeier-Haack reagent (DMF/POCl₃) is a viable starting point due to its regioselective formylation of quinoline precursors . Methodological optimization should prioritize solvent selection (e.g., DMSO or methanol), base compatibility (e.g., K₂CO₃), and catalyst recycling .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Due to incomplete toxicological data, follow stringent safety protocols:
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Combine analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and dimethoxymethyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related quinoline derivatives .
- HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
Perform systematic modifications:
- Functional group substitution : Replace the dimethoxymethyl group with electron-withdrawing groups (e.g., nitro) to enhance microbial membrane penetration .
- QSAR modeling : Use solvent-accessible surface area (SASA) and hydrogen-bond donor counts as predictors of triplex DNA binding affinity, as shown for naphthylquinoline analogs .
- In vitro assays : Screen derivatives against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (minimum inhibitory concentration) protocols .
Q. What strategies resolve contradictions in reaction yields reported for this compound synthesis?
Address variability through:
- Reaction condition screening : Test solvents (DMF vs. THF), bases (KOtBu vs. NaH), and temperatures (reflux vs. ambient) to identify optimal parameters .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., imine or amide side products) and adjust stoichiometry or catalyst loading .
- Cross-validation : Compare results with literature protocols for analogous quinolines, such as 2-(trifluoromethyl)quinoline, to identify systemic biases .
Q. How can this compound be integrated into photophysical materials for optoelectronic applications?
Leverage its electron-deficient quinoline core:
- Push-pull chromophores : Couple with electron-donating groups (e.g., triphenylamine) to red-shift absorption/emission spectra .
- Protonation studies : Monitor luminescence changes in acidic media; protonation at the quinoline nitrogen enhances charge transfer, enabling white-light emission in hybrid materials .
- Thin-film characterization : Use AFM and XRD to assess morphology and crystallinity in OLED or solar cell prototypes .
Methodological Notes
- Synthetic reproducibility : Document catalyst purity, solvent drying methods, and inert atmosphere conditions to minimize batch-to-batch variability .
- Data interpretation : Apply multivariate statistical analysis (e.g., PCA) to disentangle confounding factors in bioactivity datasets .
- Safety compliance : Regularly update risk assessments using SDS guidelines and institutional EH&S protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
